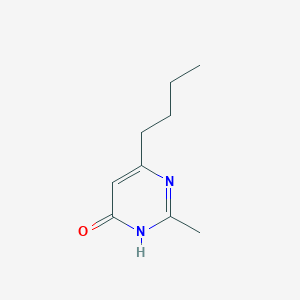
6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-ol
Overview
Description
Synthesis Analysis
While specific synthesis methods for “6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-ol” were not found, similar compounds such as 3,4-Dichlorophenethylamine and 3,4-Dichlorophenylhydrazine have been synthesized through various methods . For instance, 3,4-Dichlorophenethylamine can be obtained by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 .Scientific Research Applications
Synthesis and Structural Insights
6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-ol is a compound of interest in the field of organic chemistry due to its potential as a precursor or intermediate in various synthetic pathways. Research into the synthesis, structure, and properties of similar pyrimidine derivatives highlights the compound's relevance. One study focused on the synthesis and crystallographic analysis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, providing insights into their stability and reactivity based on non-covalent interactions, frontier molecular orbital analysis, and natural bond order analysis (Ali et al., 2021). This research underscores the importance of understanding the molecular and electronic structure of pyrimidine derivatives for their application in synthetic chemistry.
Process Chemistry and Industrial Applications
The compound's role extends into process chemistry, where it serves as a building block in the production of materials with high industrial value. For instance, the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a related compound, has been optimized for applications in explosive and pharmaceutical industries, demonstrating the versatility of pyrimidine derivatives in contributing to diverse industrial sectors (Patil et al., 2008).
Anticancer Drug Intermediate
4,6-Dichloro-2-methylpyrimidine, closely related to the compound , has been identified as an important intermediate in the synthesis of the anticancer drug dasatinib. Research detailing the optimal conditions for its synthesis and the subsequent steps required for its conversion into the drug highlights the critical role of pyrimidine derivatives in medicinal chemistry (Guo Lei-ming, 2012).
Antihypertensive Activity
Derivatives of 6-arylpyrido[2,3-d]pyrimidin-7-amine, which share a core structural motif with this compound, have been evaluated for antihypertensive activity, illustrating the potential of pyrimidine derivatives in developing therapeutic agents for hypertension (Bennett et al., 1981).
Anti-tubercular Activity
Research on 2-(2-amino-6-methylpyrimidin-4-yl)-4-arylmethylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-ones demonstrated moderate anti-tubercular activity, underscoring the potential of pyrimidine derivatives in addressing infectious diseases like tuberculosis (Erkin et al., 2021).
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-6-14-10(5-11(16)15-6)7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJLAVINRHZXKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-oxo-2H-chromen-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486724.png)


![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1486730.png)





![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)


![5-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1486746.png)
